molecular formula C15H11NO B1311300 4'-Cyano-2-phenylacetophenone CAS No. 60694-99-7

4'-Cyano-2-phenylacetophenone

Cat. No. B1311300
CAS RN: 60694-99-7
M. Wt: 221.25 g/mol
InChI Key: AFMLJSCAQOSMIG-UHFFFAOYSA-N
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Description

4-Cyano-2-phenylacetophenone, also known as 4-CNPA or 4-CNPAF, is an aromatic compound with a unique combination of properties that make it a valuable reagent for a variety of applications in scientific research. It is a colorless, crystalline solid with a melting point of 198-200 °C that is soluble in many organic solvents. 4-CNPA has a variety of uses in organic synthesis and is a versatile reagent for a number of reactions. It is also used in the synthesis of pharmaceuticals and other compounds.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

4'-Cyano-2-phenylacetophenone has been utilized in the synthesis of heterocyclic compounds. For instance, it has been used in creating sulpha drugs related to cyanopyridine derivatives, where compounds like 4-Hydroxyacetophenone reacted with cinnamonitrile derivatives to produce pyridines and their corresponding iron, copper, and mercury chelates (Abdel Hafez, Awad, & Abdel Monem, 2007).

Optoelectronic Properties in Dyes

This chemical plays a crucial role in the study of optoelectronic properties of certain molecules used as dyes in dye-sensitized solar cells (DSSC). A theoretical study of 2-cyano-3-[4-(diphenylamino)phenyl]acrylic acid, a key dye in DSSC, utilized methods such as RHF and DFT to explore structural, optoelectronic, and thermodynamic properties (Fonkem et al., 2019).

Green Chemistry in Acylation Reactions

In green chemistry, 4'-Cyano-2-phenylacetophenone has been used as an intermediate in the acylation of resorcinol with acetic acid. This synthesis, conducted in the presence of various solid acid catalysts, aligns with the principles of green chemistry and eliminates waste disposal problems associated with traditional methods (Yadav & Joshi, 2002).

Antibacterial Applications

Some derivatives of 4'-Cyano-2-phenylacetophenone have shown antibacterial activities, particularly against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus. These compounds displayed various antibacterial activities depending on the functional groups introduced on the 2-phenyl ring (Goto, Kumada, Ashida, & Yoshida, 2009).

Antiviral Research

In antiviral research, derivatives of 4'-Cyano-2-phenylacetophenone have been synthesized and evaluated for their antiviral activity against viruses like Japanese encephalitis virus (JEV) and Herpes simplex virus type-I (HSV-I) (Pandey et al., 2004).

properties

IUPAC Name

4-(2-phenylacetyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO/c16-11-13-6-8-14(9-7-13)15(17)10-12-4-2-1-3-5-12/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFMLJSCAQOSMIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00444748
Record name 4'-CYANO-2-PHENYLACETOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00444748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Cyano-2-phenylacetophenone

CAS RN

60694-99-7
Record name 4'-CYANO-2-PHENYLACETOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00444748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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